molecular formula C18H27N3O3S B2398727 N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034505-35-4

N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2398727
M. Wt: 365.49
InChI Key: YYXLHMMLTWOYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H27N3O3S and its molecular weight is 365.49. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships in Drug Design

Compounds similar to the one mentioned often play a crucial role in the study of structure-activity relationships, particularly in the context of designing receptor antagonists or agonists. For instance, research on pyrazole derivatives as cannabinoid receptor antagonists has contributed significantly to understanding how small changes in molecular structure can affect receptor binding and activity, potentially leading to the development of therapeutics for managing conditions associated with cannabinoid receptor interactions (Lan et al., 1999).

Pharmacological Probes

Such compounds can serve as pharmacological probes to characterize receptor binding sites, elucidate signal transduction pathways, and understand the molecular basis of disease. For example, the investigation of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) interactions with the CB1 cannabinoid receptor provides insights into the receptor's ligand-binding domain and offers a pathway to developing novel therapeutic agents (Shim et al., 2002).

Drug Metabolism and Pharmacokinetics

Compounds with complex structures, including those containing piperidine and thiophene groups, often undergo detailed studies to understand their metabolism, pharmacokinetics, and the role of metabolites in their pharmacological effects. This knowledge is crucial for predicting drug behavior in the human body, optimizing dosing regimens, and minimizing potential side effects. For instance, research on TBPT and its metabolites highlights the importance of in vitro and in vivo studies in projecting the pharmacokinetics of novel therapeutic compounds (Obach et al., 2018).

properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c22-17(18(23)20-13-16-2-1-11-25-16)19-12-14-3-7-21(8-4-14)15-5-9-24-10-6-15/h1-2,11,14-15H,3-10,12-13H2,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXLHMMLTWOYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

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